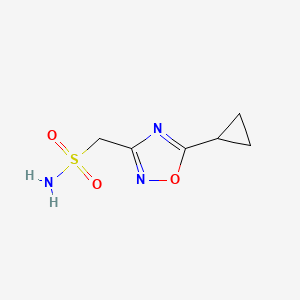
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a heterocyclic compound containing a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide has a wide range of scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This method is known for its efficiency and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as zinc powder for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced oxadiazole compounds, and substituted sulfonamides .
Wirkmechanismus
The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: This compound shares the oxadiazole ring but differs in the functional group attached to the ring.
Methylenebis(1,2,4-oxadiazol-3-yl) derivatives: These compounds have similar structural motifs but with different substituents.
Uniqueness
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is unique due to its specific combination of the oxadiazole ring and the methanesulfonamide group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYRPRCIMFBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
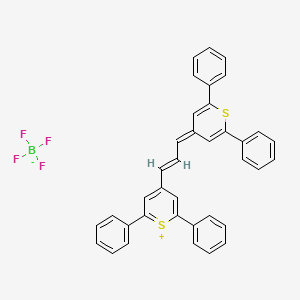
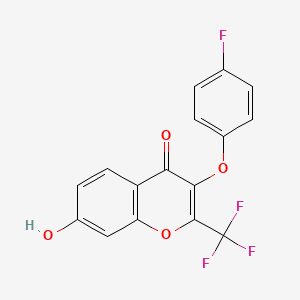
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
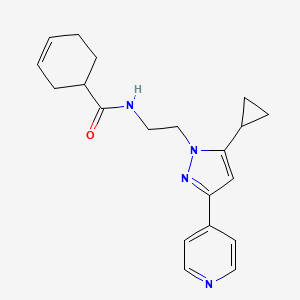
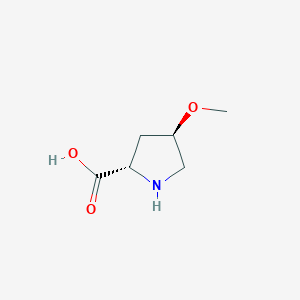
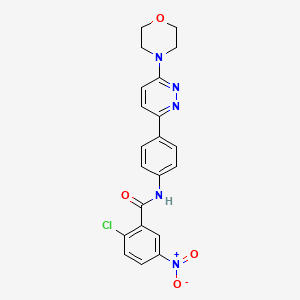
![2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2506230.png)
![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)
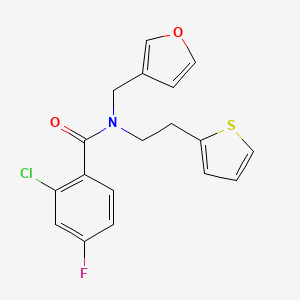
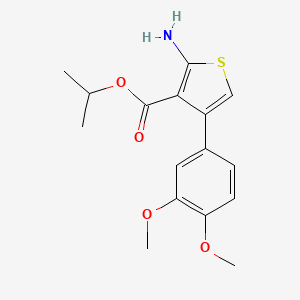
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)
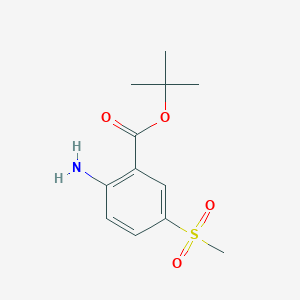
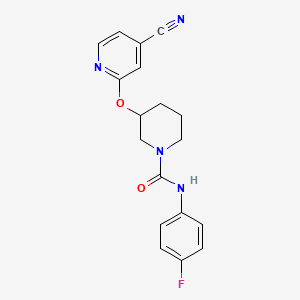
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)
